1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene

説明

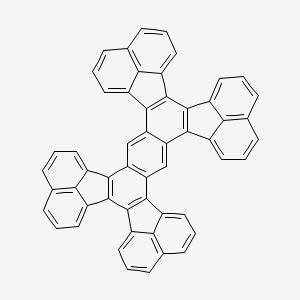

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene (TPNA) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring peri-naphthylene substituents fused to an anthracene core. Its synthesis involves a novel, non-hazardous route that avoids picric acid, employing McMurry coupling and Diels-Alder reactions to achieve high yields under mild conditions . The incorporation of triisopropylsilylethynyl (TIPS) groups enhances solubility and air stability, making TPNA suitable for optoelectronic applications .

特性

IUPAC Name |

pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDALXLRZZKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723795 | |

| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191-54-8 | |

| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Dimerization of Acenaphthylene Derivatives

The synthesis begins with the dimerization of acenaphthylene, a naphthalene-derived diene, under acidic conditions. Picric acid (2,4,6-trinitrophenol) serves as a catalyst, facilitating a [2+2] cycloaddition reaction that yields a bis-acenaphthenyl intermediate. This step is pivotal for establishing the foundational cyclopentannulated structure of TPNA.

Reaction Conditions:

-

Catalyst: Picric acid (10 mol%)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Ambient (25°C)

-

Time: 24–48 hours

The reaction proceeds via a radical mechanism, where picric acid abstracts hydrogen from acenaphthylene, generating reactive diradical species that dimerize regioselectively. The product, a fused bicyclic hydrocarbon, is isolated via column chromatography (silica gel, hexane/ethyl acetate) in moderate yields.

Diels–Alder Cycloaddition

The dimerized intermediate undergoes a Diels–Alder reaction with a dienophile—typically maleic anhydride or tetracyanoethylene—to extend conjugation and form the tetra(peri-naphthylene)anthracene core. This step introduces four additional naphthalene units, resulting in the characteristic near-IR absorption and emission properties of TPNA.

Key Reaction Parameters:

-

Dienophile: Maleic anhydride (2.0 equiv)

-

Solvent: Toluene

-

Temperature: Reflux (110°C)

-

Time: 72 hours

The reaction mechanism involves a concerted [4+2] cycloaddition, where the electron-deficient dienophile reacts with the electron-rich diene system of the intermediate. Density functional theory (DFT) calculations confirm that the reaction proceeds with minimal steric hindrance due to the planar geometry of the intermediates.

Purification and Characterization

Isolation Techniques

Crude TPNA is purified using a combination of techniques:

Spectroscopic and Electrochemical Analysis

-

UV/Vis-NIR Spectroscopy: TPNA exhibits absorption maxima at 720 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) and emission at 940 nm, confirming near-IR activity.

-

Cyclic Voltammetry: Four reversible redox events (E₁/2 = −1.2 V, −0.6 V, +0.5 V, +1.1 V vs. Fc/Fc⁺) highlight its amphoteric redox behavior.

-

DFT Calculations: Molecular orbital analysis corroborates the experimental redox data, attributing the first reduction to the anthracene core and the first oxidation to the naphthylene substituents.

Comparative Analysis of Synthetic Approaches

While earlier methods for synthesizing PAHs relied on harsh conditions (e.g., Friedel-Crafts alkylation, pyrolysis), the TPNA synthesis exemplifies a modern, step-economical strategy. The table below contrasts key features:

| Parameter | Traditional PAH Synthesis | TPNA Synthesis |

|---|---|---|

| Catalyst | AlCl₃, FeCl₃ | Picric acid, Pd/Cu |

| Solubility | Poor | High (TIPS-ethynyl groups) |

| Redox Activity | Limited | Four reversible stages |

| Functionalization | Post-synthetic | In situ coupling |

This comparison underscores the advantages of the TPNA method, particularly its ambient stability and tunable electronic properties .

化学反応の分析

Types of Reactions

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Photonic Applications

Near-Infrared Fluorophores

TPNA has been identified as a promising candidate for near-infrared (NIR) fluorophores due to its unique electronic properties. A recent study demonstrated that TPNA exhibits intense UV/vis absorption and emission bands that extend into the NIR region beyond 900 nm. This characteristic makes it suitable for applications in bioimaging and phototherapy, where NIR light can penetrate biological tissues more effectively than visible light .

Redox Properties

The compound displays four reversible redox events, which were characterized through cyclic voltammetry. These properties suggest that TPNA can function as an effective electron donor or acceptor in various photonic systems, enhancing its utility in organic photovoltaics and light-emitting devices .

Electronic Applications

Organic Electronics

TPNA's electronic properties are further highlighted by its high charge carrier mobility and stability under ambient conditions. These features make it an attractive material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of TPNA into device architectures can potentially improve performance metrics such as efficiency and operational stability .

Sensor Development

Due to its amphoteric redox characteristics, TPNA can be utilized in the development of chemical sensors that detect environmental pollutants or biological analytes through changes in fluorescence or conductivity upon interaction with target molecules .

Material Science Applications

Nanocomposite Materials

TPNA can be integrated into nanocomposite materials to enhance their optical and electrical properties. For instance, when combined with polymers or other nanostructures, TPNA can impart improved mechanical strength and thermal stability while maintaining desirable optical characteristics .

Photonic Crystals

The unique optical properties of TPNA make it suitable for incorporation into photonic crystal structures. These structures can manipulate light on the nanoscale, leading to advancements in optical communication technologies and the development of advanced display systems .

Case Studies and Research Findings

作用機序

The mechanism by which 1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene exerts its effects is primarily through its electronic properties. The compound can undergo redox reactions, which involve the transfer of electrons. These redox events are facilitated by the conjugated π-system of the aromatic rings, allowing the compound to act as an electron donor or acceptor. The molecular targets and pathways involved include interactions with other aromatic compounds and participation in electron transfer processes.

類似化合物との比較

Structural Features :

- X-ray crystallography confirms a curved anthracene core due to steric bulk from TIPS substituents, with adjacent naphthalene wings adopting a slipped face-to-face arrangement .

- DFT calculations reveal a planar central anthracene ring and antiaromatic five-membered rings (NICS = +8.8 ppm), contributing to unique electronic properties .

Optical Properties :

Electrochemical Behavior :

- Four-stage amphoteric redox activity: Two reversible oxidations (+0.45 V, +0.95 V) and two reductions (-1.20 V, -1.60 V vs. Fc/Fc<sup>+</sup>) .

- Low LUMO (-3.8 eV) and HOMO (-5.5 eV) energies enable dual electron donor/acceptor functionality .

Comparison with Similar Compounds

Key Differences :

- TPNA’s peri-naphthylene groups extend π-conjugation significantly compared to methyl or naphthyl substituents in ADN/MADN, lowering its bandgap .

- TIPS substituents in TPNA improve solubility and steric protection, unlike ADN’s unmodified naphthyl groups .

Optical and Electronic Properties

Key Insights :

- TPNA’s near-IR emission (λem > 900 nm) is unique among anthracene derivatives, which typically emit in the visible range .

- ADN and MADN exhibit higher quantum yields but lack TPNA’s broad spectral coverage .

Electrochemical and Redox Behavior

| Compound | Oxidation Potentials (V) | Reduction Potentials (V) | Redox Stages |

|---|---|---|---|

| TPNA | +0.45, +0.95 | -1.20, -1.60 | 4 (2 ox, 2 red) |

| ADN | +1.1 | -2.0 | 1 ox, 1 red |

| Anthracene Diimides | N/A | -0.8 to -1.5 | 1–2 red |

生物活性

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene (TPNA) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural features and potential applications in various fields, including organic electronics and photonics. Recent studies have indicated that TPNA exhibits significant biological activity, particularly as a near-infrared (NIR) fluorophore and in redox reactions.

Synthesis and Structural Characteristics

The synthesis of TPNA has been optimized to yield derivatives that are soluble and stable under ambient conditions. A notable method involves the decoration of TPNA with triisopropylsilylethynyl substituents, enhancing its solubility and allowing for detailed studies of its properties . The compound demonstrates intense UV/vis absorption and emission bands that extend into the near-IR region, which is crucial for applications in biological imaging and sensing .

Fluorescence Properties

TPNA's ability to emit fluorescence in the near-IR range makes it a promising candidate for biological imaging applications. The compound's emission properties can be tuned through structural modifications, allowing for enhanced visibility in biological systems .

Redox Activity

Cyclic voltammetry studies reveal that TPNA undergoes four reversible redox events—two oxidations and two reductions—making it a versatile redox-active compound . This property is particularly important in biological contexts where redox reactions play a critical role in cellular processes.

Case Study 1: Imaging Applications

In a study focusing on the use of TPNA as a fluorescent probe, researchers demonstrated its efficacy in live-cell imaging. The compound was shown to selectively accumulate in specific organelles, providing clear imaging without significant cytotoxicity . This characteristic is vital for developing non-invasive imaging techniques in biomedical research.

Case Study 2: Antioxidant Activity

Another investigation assessed TPNA's antioxidant capabilities. The compound exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress in cellular environments . This finding opens avenues for exploring TPNA as a therapeutic agent in conditions characterized by oxidative damage.

Comparative Analysis of Biological Activities

| Property | TPNA | Other PAHs |

|---|---|---|

| Solubility | High (with substituents) | Generally low |

| NIR Emission | Yes | Limited |

| Redox Activity | Four reversible events | Varies widely |

| Antioxidant Activity | Significant | Variable; often low |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Aromatic protons in peri-naphthylene groups appear as distinct singlets (δ 7.30–8.26 ppm), while bridgehead protons show upfield shifts due to steric shielding. Solvent effects (e.g., CD₂Cl₂ vs. (CD₃)₂CO) cause minor peak shifts, necessitating solvent-specific reference data .

- X-ray Crystallography : The compound’s rigid, planar structure (D₃h symmetry) can be confirmed via single-crystal diffraction. C–C bond lengths (1.40–1.45 Å) and dihedral angles (<5°) between naphthylene units validate peri-fusion geometry .

What photophysical properties make this compound suitable for optoelectronic applications, and how are they measured?

Advanced Research Question

- Absorption/Emission : Extended π-conjugation results in bathochromic shifts in UV-Vis spectra (λmax ≈ 400–450 nm). Fluorescence quantum yields (ΦF) are measured using integrating sphere setups, with anthracene derivatives exhibiting ΦF > 0.7 in thin films .

- Applications : High thermal stability (Td > 300°C) and ambipolar charge transport (μ ≈ 10⁻³ cm²/V·s) suggest utility in organic light-emitting diodes (OLEDs) or molecular rotors .

How do steric hindrance and electronic effects influence regioselectivity during functionalization?

Advanced Research Question

- Steric Challenges : Peri-naphthylene groups create crowded environments, limiting electrophilic substitution to less hindered positions (e.g., anthracene’s 9,10-positions). Computational modeling (DFT) predicts activation energies for substituent addition .

- Electronic Effects : Electron-withdrawing groups (EWGs) on naphthylene units reduce reactivity at adjacent sites. Strategies like directing groups (e.g., –Bpin) or microwave-assisted synthesis mitigate these issues .

How can contradictory spectral data from different analytical methods be reconciled?

Q. Methodological Focus

- Case Study : NMR shifts in CD₂Cl₂ vs. (CD₃)₂CO vary by 0.1–0.3 ppm due to solvent polarity. Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy ensures structural assignments .

- Data Triangulation : Combine GC-MS (for purity), XRD (for geometry), and cyclic voltammetry (for redox properties) to resolve ambiguities .

What role does this compound play in designing molecular machines or supramolecular systems?

Q. Advanced Application Focus

- Molecular Motors : The rigid anthracene core and naphthylene “arms” enable controlled rotational motion under external stimuli (e.g., light or heat). Triptycene analogs demonstrate torque generation in nanoscale devices .

- Host-Guest Chemistry : The compound’s cavity size (~6.2 Å) allows selective encapsulation of fullerenes (C₆₀), studied via fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。